molecular formula C17H25BrN2O2S2 B2806455 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034469-49-1

4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2806455
CAS No.: 2034469-49-1
M. Wt: 433.42
InChI Key: DBKCCRLCKMYZAN-UHFFFAOYSA-N
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Description

4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and life science research. This molecule features a benzene-sulfonamide group, a common pharmacophore in drug discovery, linked to a complex amine moiety incorporating both piperidine and thiane rings. The presence of the bromo-aromatic group offers a potential site for further synthetic modification via cross-coupling reactions, making it a valuable molecular building block for constructing more complex chemical entities . Compounds with structural similarities, particularly those containing the bromobenzenesulfonamide group, have demonstrated a range of biological activities in scientific studies. Research on analogs has shown potential in areas such as kinase inhibition, which is a key pathway in oncology research . Other related sulfonamide-thiazole compounds have been investigated as inhibitors of critical cellular targets like the Na+/K+-ATPase enzyme and the Ras oncogene, highlighting the therapeutic potential of this chemical class in cancer research . The specific hybrid architecture of this compound, combining a sulfonamide with distinct heterocyclic systems, suggests it is well-suited for research into novel biologically active molecules. It is intended for use as a key intermediate in synthetic chemistry programs and for biochemical screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's specifications and safety data sheet prior to use.

Properties

IUPAC Name

4-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2S2/c18-15-1-3-17(4-2-15)24(21,22)19-13-14-5-9-20(10-6-14)16-7-11-23-12-8-16/h1-4,14,16,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKCCRLCKMYZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of the bromine atom, sulfonamide group, and the two heterocyclic rings makes it a versatile compound for various applications .

Biological Activity

The compound 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H17BrN2O2S\text{C}_{13}\text{H}_{17}\text{BrN}_2\text{O}_2\text{S}

This structure includes a bromine atom, a piperidine ring, and a sulfonamide group, which are known to influence its biological activity.

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of this compound, particularly its interactions with biological targets. The key findings include:

  • Binding Affinity : The compound exhibits moderate to strong binding affinity with human serum albumin (HSA), which is crucial for its pharmacokinetics and therapeutic efficacy. The binding constant for the HSA-complex was found to be significant, indicating effective interaction through hydrophobic interactions and hydrogen bonding .
  • Toxicity Profile : While the compound shows no mutagenicity, potential hepatotoxicity has been noted. It interacts with cytochrome P450 enzymes, which could influence drug metabolism .

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways. For instance, it has been suggested to modulate insulin signaling pathways by affecting gene expression related to insulin resistance .

Table 1: Summary of Biological Activities

Activity TypeObservations
Binding to HSAModerate to strong binding constant observed
HepatotoxicityPotential hepatotoxic effects noted
Enzyme InteractionInteracts with cytochrome P450 enzymes
Insulin SignalingModulates expression of genes involved in insulin signaling

Case Study: Insulin Sensitivity Modulation

In a study assessing the effects of various sulfonamide derivatives on glucose metabolism, it was found that This compound significantly improved glucose uptake in hepatocytes. This effect was attributed to enhanced expression of insulin receptor substrates and PI3K/Akt signaling pathways .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide?

Methodological Answer: The synthesis efficiency hinges on:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic displacement during sulfonamide coupling .
  • Base Choice : Triethylamine or DBU facilitates deprotonation of intermediates, improving reaction rates .
  • Temperature Control : Maintaining 60–80°C avoids side reactions (e.g., Br- displacement) while ensuring complete piperidine-thian conjugation .
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity, confirmed via HPLC .

Advanced Structural Analysis

Q. Q2. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives with piperidine-thian moieties?

Methodological Answer: Key steps include:

  • Multi-Scan Corrections : Address absorption artifacts in X-ray diffraction data using software like CrysAlis PRO .
  • Torsional Angle Validation : Compare experimental values (e.g., C–S–N–C dihedral angles) with DFT-optimized geometries to identify conformational discrepancies .
  • Packing Analysis : Evaluate intermolecular interactions (e.g., Br···π contacts) to explain deviations in unit cell parameters (e.g., α = 74.4°, β = 69.1°, γ = 62.6° in triclinic systems) .

Biological Activity Profiling

Q. Q3. What methodological approaches are recommended for elucidating the biological targets of sulfonamide derivatives with piperidine-thian moieties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., carbonic anhydrase IX), prioritizing hydrophobic interactions with the thian ring .
  • Enzyme Assays : Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method, correlating activity with substituent electronegativity .
  • Cell-Based Studies : Assess cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays, noting dose-dependent apoptosis induction (EC50 ~10–50 μM) .

Data Contradiction Analysis

Q. Q4. How should researchers address conflicting reactivity data in sulfonamide derivatives under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Tests : Conduct accelerated degradation studies (25–40°C, pH 2–12) with LC-MS monitoring to identify hydrolysis products (e.g., sulfonic acid formation at pH >10) .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to compare degradation rates (kobs), revealing thian ring stabilization effects at pH 7–8 .
  • Counterion Screening : Replace bromide with triflate to assess steric vs. electronic influences on hydrolysis pathways .

Advanced Conformational Studies

Q. Q5. What computational and experimental strategies validate the bioactive conformation of piperidine-thian sulfonamides?

Methodological Answer:

  • NMR NOE Analysis : Detect spatial proximity between thian H4 and piperidine Hα protons, confirming chair-to-boat transitions in solution .
  • MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers (e.g., axial vs. equatorial sulfonamide orientation) .
  • Crystallographic Refinement : Use SHELXL for anisotropic displacement parameters, resolving ambiguities in piperidine puckering (e.g., Cγ-Cδ-Cε-Cζ torsion angles) .

Structure-Activity Relationship (SAR) Design

Q. Q6. How can SAR studies guide the design of analogs with enhanced potency against neurological targets?

Methodological Answer:

  • Substituent Scanning : Replace Br with electron-withdrawing groups (e.g., CF3) to modulate logP and blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute thian with tetrahydrofuran to reduce metabolic liability while retaining receptor fit (ΔΔGbinding <1 kcal/mol) .
  • Pharmacophore Mapping : Align key features (e.g., sulfonamide S=O, piperidine N) with muscarinic receptor pharmacophores using Schrödinger’s Phase .

Analytical Method Validation

Q. Q7. Which analytical techniques are most robust for purity assessment and structural confirmation of this compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 30→70% ACN over 20 min), achieving baseline separation of impurities (RS >2.0) .
  • HRMS-ESI : Confirm molecular ion [M+H]+ at m/z 472.0534 (calc. 472.0538) with <3 ppm error .
  • FT-IR Spectroscopy : Validate sulfonamide S=O stretches at 1325–1300 cm⁻¹ and 1160–1140 cm⁻¹ .

Mechanistic Elucidation Challenges

Q. Q8. What experimental designs resolve ambiguities in the mechanism of action for sulfonamide-based enzyme inhibitors?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Site-Directed Mutagenesis : Modify active-site residues (e.g., His64 in carbonic anhydrase) to assess sulfonamide binding dependencies .
  • Kinetic Isotope Effects (KIE) : Compare kcat/KM for protiated vs. deuterated substrates to identify rate-limiting steps .

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